molecular formula C12H21ClN4O B1526131 1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride CAS No. 1354954-33-8

1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride

Cat. No.: B1526131
CAS No.: 1354954-33-8
M. Wt: 272.77 g/mol
InChI Key: QPCKAPKUVZXKPA-UHFFFAOYSA-N
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Description

“1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride” is a compound with the CAS Number: 1375473-49-6 . It is a solid substance with a molecular weight of 229.71 .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, which is a key component of the compound, has been a subject of research . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .


Physical and Chemical Properties Analysis

This compound is a solid substance stored at room temperature . It has a molecular weight of 229.71 .

Scientific Research Applications

Thiazole Synthesis and Structural Analysis

The compound is associated with the synthesis of thiazoles and related reactions. 1,3,4-oxadiazoles, a structural unit of the compound , have been involved in the formation of thiazoles. These processes have contributed to sugar chemistry and the stabilization of push-pull systems, as seen in the reinvestigation of thiazole synthesis involving 1,3,4-oxadiazoles. Structural confirmations, including X-ray diffraction studies, have been pivotal in understanding these compounds (Paepke et al., 2009).

Antimicrobial and Cytotoxic Activities

The antimicrobial and cytotoxic properties of compounds related to 1,3,4-oxadiazoles have been extensively studied. Synthesis and evaluation of these compounds have led to the identification of specific derivatives exhibiting significant antimicrobial and cytotoxic activities, indicating the potential medicinal applications of these compounds (Noolvi et al., 2014).

Chemical Synthesis and Functional Group Tolerance

The chemical synthesis processes involving 1,3,4-oxadiazoles are noted for their atom- and step-economy, showcasing good functional group tolerance and operational simplicity. This highlights the versatility and efficiency of these compounds in various chemical synthesis applications (Guo et al., 2015).

Apoptosis Induction and Anticancer Potential

1,3,4-oxadiazoles have been identified as apoptosis inducers, showcasing potential as anticancer agents. Structure-activity relationship studies have revealed the significance of specific structural features in their activity, and the identification of molecular targets such as TIP47, an IGF II receptor binding protein, underscores the therapeutic potential of these compounds (Zhang et al., 2005).

Properties

IUPAC Name

1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O.ClH/c1-13-10-3-2-6-16(7-10)8-11-14-12(17-15-11)9-4-5-9;/h9-10,13H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCKAPKUVZXKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CC2=NOC(=N2)C3CC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride
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1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride
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1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylpiperidin-3-amine hydrochloride

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